2-(((1H-benzo[d][1,2,3]triazol-4-yl)amino)methyl)-6-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(((1H-benzo[d][1,2,3]triazol-4-yl)amino)methyl)-6-methoxyphenol is a compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities, including antibacterial, antimalarial, and antiviral properties . The structure of this compound includes a benzotriazole ring, which is a common motif in medicinal chemistry due to its stability and ability to form hydrogen bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
This reaction is highly efficient and regioselective, producing 1,4-disubstituted 1,2,3-triazoles . The general procedure involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems can also enhance the reproducibility and efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(((1H-benzo[d][1,2,3]triazol-4-yl)amino)methyl)-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
2-(((1H-benzo[d][1,2,3]triazol-4-yl)amino)methyl)-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its antibacterial, antimalarial, and antiviral properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(((1H-benzo[d][1,2,3]triazol-4-yl)amino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of neurodegenerative diseases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzyl {2-[(2-(1H-benzo[d][1,2,3]triazol-1-yl)-2-oxoethyl)amino]-2-oxoethyl} carbamate: Another compound containing the benzotriazole ring, used in peptide synthesis.
1,2,3-Triazole derivatives: Known for their antiviral activities and stability.
Uniqueness
2-(((1H-benzo[d][1,2,3]triazol-4-yl)amino)methyl)-6-methoxyphenol is unique due to its specific structure, which combines the benzotriazole ring with a methoxyphenol group. This combination enhances its biological activity and stability, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
890091-56-2 |
---|---|
Molekularformel |
C14H14N4O2 |
Molekulargewicht |
270.29 g/mol |
IUPAC-Name |
2-[(2H-benzotriazol-4-ylamino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H14N4O2/c1-20-12-7-2-4-9(14(12)19)8-15-10-5-3-6-11-13(10)17-18-16-11/h2-7,15,19H,8H2,1H3,(H,16,17,18) |
InChI-Schlüssel |
MGXUVIOKUCMXNB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1O)CNC2=CC=CC3=NNN=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.